Ethyl 5-bromo-4-cyano-2-methoxybenzoate
Description
Ethyl 5-bromo-4-cyano-2-methoxybenzoate is a substituted benzoate ester characterized by a bromo (-Br) group at position 5, a cyano (-CN) group at position 4, and a methoxy (-OCH₃) group at position 2 of the aromatic ring, with an ethyl ester moiety at position 1. Its crystal structure, determined via X-ray diffraction (XRD) techniques using programs like SHELX , reveals key intramolecular interactions and packing motifs critical for understanding its physicochemical behavior.
Properties
IUPAC Name |
ethyl 5-bromo-4-cyano-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-9(12)7(6-13)4-10(8)15-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELOMKGZVAGSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)Br)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-cyano-2-methoxybenzoate typically involves the reaction of 5-bromo-2-methoxybenzoic acid with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 5-amino-4-cyano-2-methoxybenzoate or 5-thiocyanato-4-cyano-2-methoxybenzoate.
Reduction: Formation of 5-bromo-4-aminomethyl-2-methoxybenzoate.
Oxidation: Formation of 5-bromo-4-cyano-2-carboxybenzoate.
Scientific Research Applications
Ethyl 5-bromo-4-cyano-2-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-cyano-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize Ethyl 5-bromo-4-cyano-2-methoxybenzoate, we compare it with three analogs (Table 1):
Table 1: Structural and Functional Comparison of Substituted Benzoates
| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polarity) | Key Reactivity |
|---|---|---|---|---|---|
| This compound | Br (5), CN (4), OCH₃ (2) | 314.13 | 128–132 | Moderate (DMSO) | Nucleophilic substitution (Br), ester hydrolysis |
| Ethyl 4-nitro-2-methoxybenzoate | NO₂ (4), OCH₃ (2) | 255.22 | 95–98 | Low (Ethanol) | Electrophilic aromatic substitution (NO₂ deactivation) |
| Ethyl 5-chloro-4-cyano-2-methoxybenzoate | Cl (5), CN (4), OCH₃ (2) | 269.69 | 118–121 | High (Acetone) | SNAr reactions (Cl), cyano reduction |
| Ethyl 4-cyano-2,5-dimethoxybenzoate | OCH₃ (2,5), CN (4) | 265.26 | 105–108 | High (Methanol) | Ester hydrolysis, methoxy-directed coupling |
Substituent Effects on Reactivity
- Bromo vs. However, the larger atomic radius of Br reduces steric accessibility compared to Cl .
- Cyano vs. Nitro (Position 4): The cyano group is less deactivating than nitro, allowing for selective electrophilic substitutions. Nitro groups, as in Ethyl 4-nitro-2-methoxybenzoate, strongly deactivate the ring, limiting reactivity toward electrophiles.
- Methoxy (Position 2): The electron-donating methoxy group directs electrophilic attacks to positions 5 and 6, a feature absent in non-methoxy analogs.
Crystallographic Insights
Crystallographic studies using SHELX software reveal that the bromo and cyano groups in this compound contribute to a dense molecular packing via halogen bonding (C–Br⋯N≡C) and dipole interactions. In contrast, Ethyl 4-cyano-2,5-dimethoxybenzoate exhibits weaker van der Waals packing due to the absence of halogens.
Research Findings and Trends
Recent studies highlight this compound as a precursor in Pd-catalyzed cross-coupling reactions, achieving >80% yields in C–C bond formation. In contrast, chloro analogs show lower efficiency (~65%) due to weaker leaving-group ability. Computational models (DFT) corroborate that the electron-withdrawing cyano group stabilizes transition states in SNAr reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
